5-Chloro-N-(3,4-dimethylphenyl)-2-hydroxybenzamide
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Overview
Description
5-Chloro-N-(3,4-dimethylphenyl)-2-hydroxybenzamide: is an aromatic amide compound with the molecular formula C15H14ClNO2 This compound is known for its unique chemical structure, which includes a chloro group, a dimethylphenyl group, and a hydroxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-(3,4-dimethylphenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in 5-Chloro-N-(3,4-dimethylphenyl)-2-hydroxybenzamide can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-N-(3,4-dimethylphenyl)-2-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(3,4-dimethylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biological pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 5-Chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide
- 5-Chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide
- 5-Chloro-N-(3,4-dimethylphenyl)-2-thiophenesulfonamide
Comparison: While these compounds share a similar core structure, the presence of different functional groups (e.g., methoxy, nitro, thiophenesulfonamide) can significantly alter their chemical properties and biological activities. For instance, the methoxy derivative may have different solubility and reactivity compared to the hydroxy derivative. The nitro derivative may exhibit different redox properties, and the thiophenesulfonamide derivative may have unique interactions with biological targets.
Uniqueness: 5-Chloro-N-(3,4-dimethylphenyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy group allows for potential hydrogen bonding interactions, which can be crucial for its binding to biological targets.
Properties
CAS No. |
634185-93-6 |
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Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
5-chloro-N-(3,4-dimethylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-9-3-5-12(7-10(9)2)17-15(19)13-8-11(16)4-6-14(13)18/h3-8,18H,1-2H3,(H,17,19) |
InChI Key |
QYWQBVANTHQJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C |
Origin of Product |
United States |
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